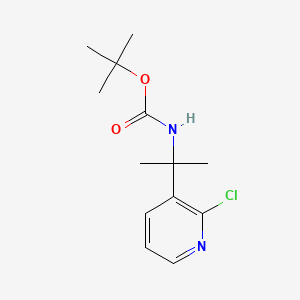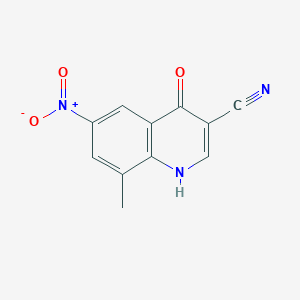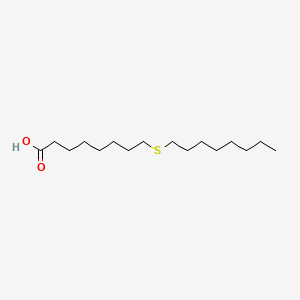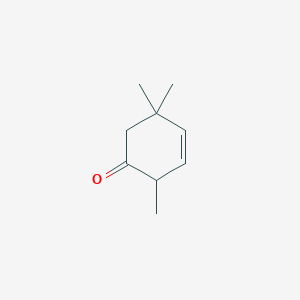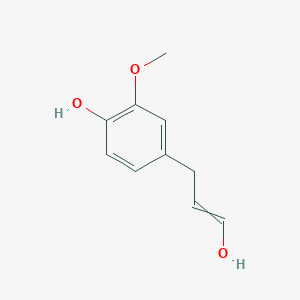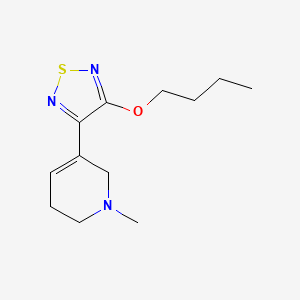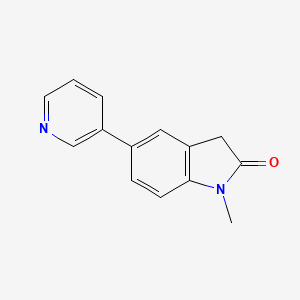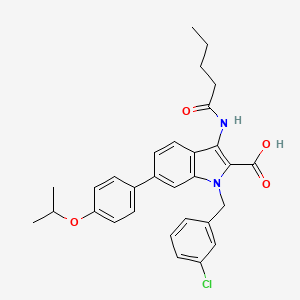
1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, an isopropoxyphenyl group, and an indole carboxylic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Chlorobenzyl Group: This step involves the reaction of the indole core with a chlorobenzyl halide under basic conditions to form the chlorobenzyl-substituted indole.
Attachment of the Isopropoxyphenyl Group: The isopropoxyphenyl group can be introduced through a nucleophilic substitution reaction using an appropriate isopropoxyphenyl halide.
Formation of the Pentanamido Group: The pentanamido group can be introduced through an amide coupling reaction using a suitable pentanoic acid derivative and coupling reagents like EDCI or DCC.
Final Carboxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism of action of 1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
類似化合物との比較
Similar Compounds
1-(3-chlorobenzyl)-6-(4-methoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid: Similar structure but with a methoxy group instead of an isopropoxy group.
1-(3-chlorobenzyl)-6-(4-ethoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.
1-(3-chlorobenzyl)-6-(4-propoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
1-(3-chlorobenzyl)-6-(4-isopropoxyphenyl)-3-pentanamido-1H-indole-2-carboxylic acid is unique due to the presence of the isopropoxy group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
特性
分子式 |
C30H31ClN2O4 |
|---|---|
分子量 |
519.0 g/mol |
IUPAC名 |
1-[(3-chlorophenyl)methyl]-3-(pentanoylamino)-6-(4-propan-2-yloxyphenyl)indole-2-carboxylic acid |
InChI |
InChI=1S/C30H31ClN2O4/c1-4-5-9-27(34)32-28-25-15-12-22(21-10-13-24(14-11-21)37-19(2)3)17-26(25)33(29(28)30(35)36)18-20-7-6-8-23(31)16-20/h6-8,10-17,19H,4-5,9,18H2,1-3H3,(H,32,34)(H,35,36) |
InChIキー |
HWUQCUHKURAUSI-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)NC1=C(N(C2=C1C=CC(=C2)C3=CC=C(C=C3)OC(C)C)CC4=CC(=CC=C4)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)
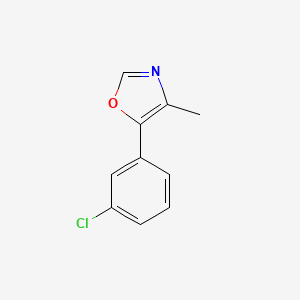
![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)
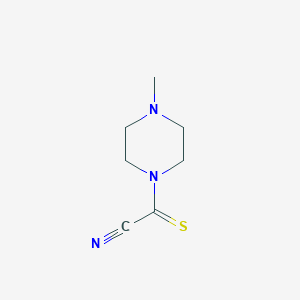
![Tricyclo[4.2.2.0~1,6~]decane](/img/structure/B13939555.png)

